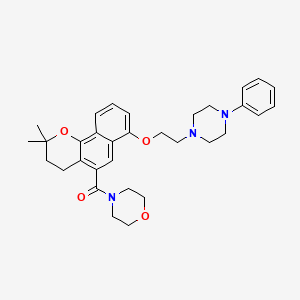![molecular formula C42H56Cl8Fe2N4O2 B12408635 Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhodamine B can be synthesized through the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with diethylamine. The reaction typically occurs in the presence of a dehydrating agent such as polyphosphoric acid or zinc chloride . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, Rhodamine B is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Rhodamine B undergoes various chemical reactions, including:
Oxidation: Rhodamine B can be oxidized to form rhodamine 110, a non-fluorescent compound.
Reduction: It can be reduced to leuco-rhodamine B, which is colorless and non-fluorescent.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Nucleophiles like amines and thiols can react with Rhodamine B under mild conditions.
Major Products
Oxidation: Rhodamine 110
Reduction: Leuco-rhodamine B
Substitution: Various substituted rhodamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in water studies and as a pH indicator.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic assays and as a marker in drug delivery studies.
Industry: Applied in the manufacturing of inks, textiles, and cosmetics.
Mecanismo De Acción
Rhodamine B exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a longer wavelength, producing a bright fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets and pathways involved include the interaction with cellular components such as proteins and nucleic acids, allowing for the visualization of cellular structures and processes .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine 6G: Another xanthene dye with similar fluorescence properties but different absorption and emission spectra.
Fluorescein: A widely used fluorescent dye with a different chemical structure but similar applications in imaging and diagnostics.
Uniqueness
Rhodamine B is unique due to its strong fluorescence, high stability, and versatility in various applications. Its ability to function in different pH environments and its compatibility with various solvents make it a preferred choice in many scientific and industrial settings .
Propiedades
Fórmula molecular |
C42H56Cl8Fe2N4O2 |
|---|---|
Peso molecular |
1044.2 g/mol |
Nombre IUPAC |
chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C21H27N2O.8ClH.2Fe/c2*1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;;;;;;;;;;/h2*9-15H,5-8H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+2/p-6 |
Clave InChI |
QADZPDDXOXRTBZ-UHFFFAOYSA-H |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[ClH+][Fe]Cl.[ClH+][Fe]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



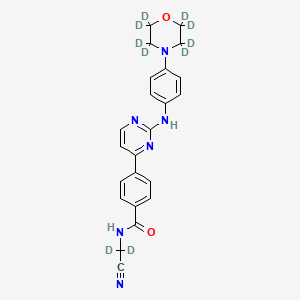
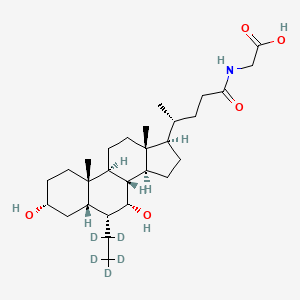

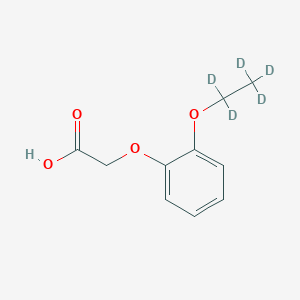

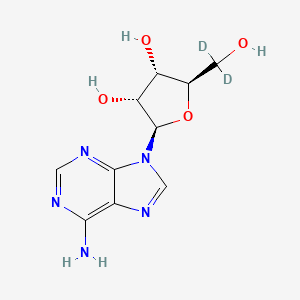

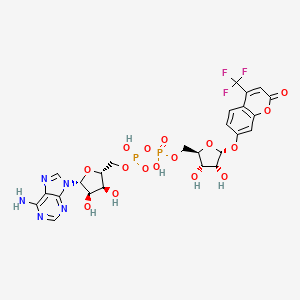
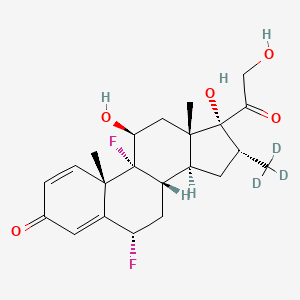
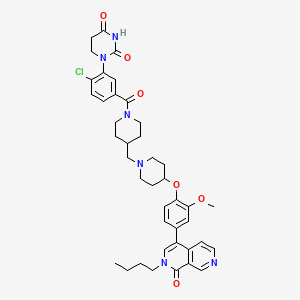
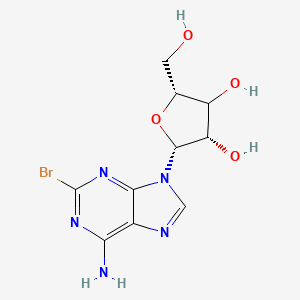
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
